molecular formula C17H23N5O5 B13383325 2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-4-one

2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-4-one

Cat. No.: B13383325
M. Wt: 377.4 g/mol
InChI Key: WFXZEUIXRHNISL-UHFFFAOYSA-N
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Description

2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone is a complex organic compound with a unique structure that includes amino, benzyl, diethoxyethyl, and nitro functional groups

Preparation Methods

The synthesis of 2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine with benzylamine to form 2-amino-6-benzylamino-4-chloropyrimidine. This intermediate is then reacted with 2,2-diethoxyethylamine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. .

Scientific Research Applications

2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone can be compared with other similar compounds, such as:

    2-amino-6-methoxybenzothiazole: Used in the synthesis of Schiff bases and thiazolidinones.

    2-amino-6-phenylhexanoic acid: Known for its chemical properties and applications in organic synthesis. The uniqueness of 2-amino-6-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-4(3H)-pyrimidinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H23N5O5

Molecular Weight

377.4 g/mol

IUPAC Name

2-amino-4-[benzyl(2,2-diethoxyethyl)amino]-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C17H23N5O5/c1-3-26-13(27-4-2)11-21(10-12-8-6-5-7-9-12)15-14(22(24)25)16(23)20-17(18)19-15/h5-9,13H,3-4,10-11H2,1-2H3,(H3,18,19,20,23)

InChI Key

WFXZEUIXRHNISL-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN(CC1=CC=CC=C1)C2=C(C(=O)NC(=N2)N)[N+](=O)[O-])OCC

Origin of Product

United States

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